molecular formula C8H16ClNO B1358157 2-Oxa-7-azaspiro[4.5]decane hydrochloride CAS No. 374795-37-6

2-Oxa-7-azaspiro[4.5]decane hydrochloride

Cat. No.: B1358157
CAS No.: 374795-37-6
M. Wt: 177.67 g/mol
InChI Key: BKIKSGHRHONONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-7-azaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decane hydrochloride can be achieved through several methods. One common approach involves the reaction of nitrile compounds in tetrahydrofuran (THF) without isolating intermediate products. This method has been shown to yield higher amounts of the final product compared to a two-step synthesis . Another method involves the use of copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, during reduction with hydrogen in the presence of Raney nickel and aqueous ammonia in methanol at 50°C for 10 hours, a mixture of products is formed .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen, Raney nickel, aqueous ammonia, and borane-tetrahydrofuran complex. Reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining the yield and purity of the final products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, reduction reactions can yield a mixture of products, while difluoroalkylation reactions can produce difluoroalkylated derivatives .

Scientific Research Applications

2-Oxa-7-azaspiro[4.5]decane hydrochloride has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s unique structure allows it to interact with various biological targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-Oxa-7-azaspiro[4.5]decane hydrochloride can be compared with other similar spiro compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-oxa-9-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIKSGHRHONONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620738
Record name 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-37-6
Record name 2-Oxa-7-azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374795-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-7-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.